1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one

Medicinal Chemistry Hydrogen Bond Donor Bioisostere Design

1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one (CAS 1804134-68-6, molecular formula C₁₂H₁₄F₂O₃, molecular weight 244.23 g/mol) is a difluoromethoxylated aromatic ketone bearing a 2-difluoromethoxy (-OCF₂H) and 3-ethoxy (-OCH₂CH₃) substitution pattern on the phenyl ring. The compound belongs to a family of fluorinated phenylacetone derivatives increasingly employed as versatile building blocks in medicinal chemistry, where the -OCF₂H group functions as a lipophilic hydrogen bond donor and metabolically stable bioisostere of hydroxyl, thiol, or methoxy functionalities.

Molecular Formula C12H14F2O3
Molecular Weight 244.23 g/mol
Cat. No. B14066704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one
Molecular FormulaC12H14F2O3
Molecular Weight244.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1OC(F)F)CC(=O)C
InChIInChI=1S/C12H14F2O3/c1-3-16-10-6-4-5-9(7-8(2)15)11(10)17-12(13)14/h4-6,12H,3,7H2,1-2H3
InChIKeyHHIDCXHMJLMRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one (CAS 1804134-68-6): Structural Identity and Procurement Baseline


1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one (CAS 1804134-68-6, molecular formula C₁₂H₁₄F₂O₃, molecular weight 244.23 g/mol) is a difluoromethoxylated aromatic ketone bearing a 2-difluoromethoxy (-OCF₂H) and 3-ethoxy (-OCH₂CH₃) substitution pattern on the phenyl ring . The compound belongs to a family of fluorinated phenylacetone derivatives increasingly employed as versatile building blocks in medicinal chemistry, where the -OCF₂H group functions as a lipophilic hydrogen bond donor and metabolically stable bioisostere of hydroxyl, thiol, or methoxy functionalities [1]. Its propan-2-one moiety provides a reactive carbonyl handle for condensation, reductive amination, and heterocycle-forming reactions, positioning this compound as a strategic intermediate for constructing OCF₂H-bearing drug-like scaffolds [2].

Why 1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one Cannot Be Interchanged with Positional Isomers or Non-fluorinated Analogs


Despite sharing the same molecular formula (C₁₂H₁₄F₂O₃) with several positional isomers—including 1-(3-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one (CAS 1806649-81-9) and 1-(4-(difluoromethoxy)-3-ethoxyphenyl)propan-2-one (CAS 1803889-17-9)—and the same core scaffold as non-fluorinated analogs such as 1-(2-methoxyphenyl)propan-2-one, the specific 2-OCF₂H/3-OEt arrangement on the phenyl ring is non-interchangeable because the spatial and electronic interplay between the ortho-difluoromethoxy group (capable of acting as a lipophilic hydrogen bond donor with measured Abraham H-bond acidity parameter A = 0.035–0.165 [1]) and the meta-ethoxy group (contributing additional lipophilicity and steric modulation) creates a unique pharmacophoric signature that positional isomers cannot replicate [2]. Substituting this compound with its 3,2- or 4,3-isomers alters the vector of the hydrogen bond donor relative to the ethoxy and propan-2-one groups, fundamentally changing molecular recognition at biological targets, while replacement with a methoxy analog eliminates the hydrogen bond donor capacity entirely .

Quantitative Differentiation Evidence for 1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one vs. Closest Analogs


Hydrogen Bond Donor Capacity: OCF₂H (A = 0.035–0.165) vs. OCH₃ (A ≈ 0) – A Qualitatively Distinct Pharmacophore

The -OCF₂H group in the target compound functions as a measurable hydrogen bond (H-bond) donor through its polarized C–H bond. Zafrani et al. (2019) quantified the Abraham H-bond acidity parameter (A) for aryl-OCF₂H systems as falling in the range 0.035–0.165, with the exact value depending on the attached functional group, placing it on a scale comparable to thiophenol and aniline H-bond donors [1]. In contrast, the -OCH₃ group in the direct analog 1-(2-methoxyphenyl)propan-2-one has an A value of essentially 0 (no H-bond donor capacity). This means the target compound can engage in H-bond donor interactions with biological targets (e.g., kinase hinge regions, receptor binding pockets) that are geometrically and energetically inaccessible to methoxy-bearing analogs, without introducing the full polarity and desolvation penalty of an -OH group (A ≈ 0.33–0.40 for phenolic OH) [2].

Medicinal Chemistry Hydrogen Bond Donor Bioisostere Design

Lipophilicity Increment: OCF₂H vs. OCH₃ ΔLogP ≈ +0.36 to +0.65 – Modulating Membrane Permeability at the Substitution Level

The replacement of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) on an aromatic ring yields a measurable increase in lipophilicity. Experimental LogP measurements on 3-(difluoromethoxy)phenol vs. 3-methoxyphenol show ΔLogP ≈ +0.36 to +0.65 units in favor of the OCF₂H-bearing compound . This lipophilicity increment is attributed to the fluorine atoms' contribution to increased molecular volume and reduced H-bond basicity of the ether oxygen, as demonstrated by Müller (2014) through vector-based polarity analysis [1]. When extrapolated to the target compound vs. its methoxy analog 1-(2-methoxyphenyl)propan-2-one, this translates to a predicted LogP increase of similar magnitude, enhancing passive membrane permeability while preserving (and in fact enabling) H-bond donor functionality—a combination that neither the methoxy analog (no H-bond donor) nor the hydroxy analog (lower LogP, higher polarity) can offer simultaneously [2]. Note: This is a class-level inference; direct experimental LogP measurement for the target compound has not been reported in the primary literature and is listed as 'N/A' on chemical databases .

Physicochemical Properties Lipophilicity Drug Design

Positional Isomer Differentiation: 2-OCF₂H/3-OEt vs. 3-OCF₂H/2-OEt – Distinct Molecular Recognition Profiles

The target compound is one of at least three regioisomeric difluoromethoxy-ethoxyphenylpropan-2-ones cataloged in chemical supplier databases: the 2-OCF₂H/3-OEt isomer (CAS 1804134-68-6, target), the 3-OCF₂H/2-OEt isomer (CAS 1806649-81-9), and the 4-OCF₂H/3-OEt isomer (CAS 1803889-17-9) [1]. In the target compound, the ortho relationship between the OCF₂H group and the propan-2-one side chain places the lipophilic hydrogen bond donor in close proximity to the reactive carbonyl center, creating a contiguous polar-fluorinated surface topography. In the 3,2-isomer, the OCF₂H group is meta to the propan-2-one chain, rotating the H-bond donor vector approximately 120° away from the carbonyl, while the 4,3-isomer places the OCF₂H para to the side chain, further altering the spatial relationship . Although direct comparative biological data for these specific isomers is absent from the primary literature, the well-established sensitivity of biological target engagement to substituent position in drug-like aromatic scaffolds (a fundamental SAR principle) makes these positional isomers non-fungible in any medicinal chemistry application [2].

Positional Isomerism Structure-Activity Relationship Molecular Recognition

Synthetic Versatility: Propan-2-one Moiety as a Divergent Handle for OCF₂H-Bearing Heterocycle Construction

The propan-2-one moiety in the target compound provides a reactive ketone handle that enables direct transformation into a range of difluoromethoxylated N-heterocycles. Bretéché et al. (2023) demonstrated that α-(difluoromethoxy)ketones serve as versatile building blocks for constructing OCF₂H-bearing pyrazoles, isoxazoles, pyrimidines, and indoles through condensation with hydrazines, hydroxylamines, amidines, and other binucleophiles [1]. While this study employed simpler α-(difluoromethoxy)ketones rather than the specific target compound, the target compound's additional ethoxy substituent offers a supplementary handle for further functionalization (e.g., O-dealkylation to reveal a phenolic -OH, or use of the ethoxy group as a lipophilicity-tuning element) that simpler OCF₂H-ketone building blocks lack . The commercial availability of the target compound at NLT 98% purity from suppliers such as MolCore, with ISO-certified quality systems suitable for pharmaceutical R&D, further supports its selection as a procurement-grade building block .

Synthetic Chemistry Heterocycle Synthesis Fluorinated Building Blocks

Electronic Modulation: OCF₂H as a Moderately Electron-Withdrawing Substituent – Tuning Aromatic Reactivity vs. OCH₃ (Electron-Donating)

The OCF₂H group exerts a moderately electron-withdrawing effect on the aromatic ring, in contrast to the electron-donating character of the OCH₃ group. Studies of the related difluoro(methoxy)methyl group (CF₂OCH₃) using ¹⁹F NMR have enabled determination of its Hammett substituent constants for inductive (σI) and resonance (σR) effects, confirming its classification as a moderately electron-withdrawing substituent [1]. This electronic distinction has practical consequences: the OCF₂H group in the target compound reduces electron density on the aromatic ring, which can (i) slow electrophilic aromatic substitution relative to methoxy analogs, (ii) alter the reactivity of the adjacent ketone carbonyl toward nucleophilic attack, and (iii) modulate the pKa of any introduced ionizable groups in downstream derivatives [2]. By comparison, 1-(2-methoxyphenyl)propan-2-one bears an electron-donating OCH₃ group that activates the ring toward electrophilic substitution and increases electron density at the carbonyl, potentially leading to different reaction outcomes under identical synthetic conditions [3].

Physical Organic Chemistry Electronic Effects Hammett Constants

High-Impact Application Scenarios Where 1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one Provides Verifiable Differentiation


Medicinal Chemistry: Scaffold for OCF₂H-Bearing Kinase Inhibitors and CNS-Penetrant Lead Compounds

The target compound's OCF₂H group serves as a lipophilic hydrogen bond donor (A = 0.035–0.165) that can engage kinase hinge-region residues or GPCR binding pockets without the full polarity penalty of a hydroxyl group [1]. The ethoxy substituent at the 3-position provides additional lipophilicity to enhance blood-brain barrier permeability, while the propan-2-one carbonyl serves as a derivatization point for introducing heterocyclic warheads. In CNS drug discovery programs where balanced LogP and H-bond donor capacity are critical multiparameter optimization criteria, this compound offers a pre-built pharmacophore that would otherwise require 3–5 synthetic steps to install de novo [2].

Synthetic Methodology: Divergent Synthesis of Fluorinated N-Heterocycle Libraries

Building on the methodology of Bretéché et al. (2023), the target compound can serve as a starting material for synthesizing focused libraries of OCF₂H-bearing pyrazoles, isoxazoles, pyrimidines, and indoles [1]. The ethoxy group provides an additional dimension of structural diversity: it can be retained as a lipophilicity modulator, cleaved to reveal a phenolic -OH for further derivatization, or used as a directing group in regioselective reactions. This three-handle architecture (ketone + OCF₂H + OEt) makes the compound particularly valuable for medicinal chemistry groups building patentable chemical space around the emerging OCF₂H pharmacophore [3].

Physicochemical Tool Compound: Probing the Contribution of OCF₂H H-Bond Donation to Target Binding

Because the target compound contains both an OCF₂H group (H-bond donor) and an OEt group (no H-bond donor), it can be used in matched molecular pair analyses alongside its positional isomers or simpler analogs to deconvolute the specific contribution of the OCF₂H hydrogen bond donor interaction to biological activity [1]. The Abraham A parameter (0.035–0.165) provides a quantitative framework for interpreting any observed potency differences between OCF₂H-bearing and OCH₃-bearing matched pairs [2]. This application is particularly relevant for academic and industrial laboratories conducting structure-activity relationship (SAR) studies on fluorinated lead series.

Agrochemical Intermediate: Building Block for OCF₂H-Containing Pyrethroid Analogs

Patent literature describes difluoromethoxyaromatic compounds as key intermediates for pyrethroid pesticides, where the OCF₂H group contributes to metabolic stability and insecticidal activity [1]. The target compound's combination of a difluoromethoxy-substituted aromatic ring and a reactive ketone handle aligns with the structural requirements for constructing pyrethroid ester or amide derivatives. While the specific target compound is not explicitly claimed in published agrochemical patents, its structural features map onto the general scaffold of difluoromethoxyaromatic intermediates described in patent US4562213 and related filings [2].

Quote Request

Request a Quote for 1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.